molecular formula C17H15N3O3 B5967558 N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide

Cat. No. B5967558
M. Wt: 309.32 g/mol
InChI Key: ODHSDWRLKFCHEN-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS).

Mechanism of Action

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide acts as a competitive inhibitor of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) binding site of the enzyme. This prevents the transfer of electrons from NADPH to FAD, which is required for the production of ROS. By inhibiting NADPH oxidase, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide reduces the production of ROS and protects cells from oxidative stress.
Biochemical and Physiological Effects:
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of ROS in different cell types, including neutrophils, macrophages, and endothelial cells. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide has also been shown to inhibit the activity of other enzymes involved in ROS production, such as xanthine oxidase and lipoxygenase. In addition, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide can modulate the expression of genes involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide is its high specificity for NADPH oxidase. This allows researchers to study the effects of ROS on different cell types without interfering with other cellular processes. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide is also relatively easy to use and can be administered to cells or animals in vitro or in vivo. However, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide has some limitations for lab experiments. It is not stable in aqueous solutions and can degrade over time, which can affect its potency. In addition, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide in scientific research. One potential application is in the study of oxidative stress and inflammation in different disease models, such as cancer, cardiovascular disease, and neurodegenerative disorders. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide can also be used to study the role of ROS in aging and age-related diseases. Finally, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide can be used in the development of new drugs that target NADPH oxidase and other enzymes involved in ROS production.
Conclusion:
In conclusion, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide is a synthetic compound that has been widely used in scientific research to study the role of NADPH oxidase in different physiological and pathological processes. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide is a potent inhibitor of NADPH oxidase and can reduce the production of ROS in different cell types. It has several advantages and limitations for lab experiments and can be used in a variety of future directions. Overall, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide is a valuable tool for researchers studying the effects of oxidative stress and inflammation on different cell types and disease models.

Synthesis Methods

The synthesis of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide involves the condensation of 2,4-dihydroxybenzaldehyde and isatin in the presence of hydrazine hydrate. The resulting product is then treated with ethyl chloroformate to obtain N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide. The overall yield of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide synthesis is approximately 60%.

Scientific Research Applications

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide has been widely used in scientific research to study the role of NADPH oxidase in various physiological and pathological processes. NADPH oxidase is known to be involved in the production of ROS, which can cause oxidative stress and damage to cells. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide has been used to inhibit NADPH oxidase activity and to study the effects of ROS on different cell types.

properties

IUPAC Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(12-7-6-11(21)8-16(12)22)19-20-17(23)14-9-18-15-5-3-2-4-13(14)15/h2-9,18,21-22H,1H3,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHSDWRLKFCHEN-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CNC2=CC=CC=C21)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CNC2=CC=CC=C21)/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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